Cas no 2228082-77-5 (2-amino-3-methyl-3-(thian-3-yl)butanoic acid)

2-amino-3-methyl-3-(thian-3-yl)butanoic acid structure
2228082-77-5 structure
Product Name:2-amino-3-methyl-3-(thian-3-yl)butanoic acid
CAS No:2228082-77-5
MF:C10H19NO2S
MW:217.328361749649
CID:6167955
PubChem ID:165979663
Update Time:2025-07-23

2-amino-3-methyl-3-(thian-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-methyl-3-(thian-3-yl)butanoic acid
    • 2228082-77-5
    • EN300-1728887
    • Inchi: 1S/C10H19NO2S/c1-10(2,8(11)9(12)13)7-4-3-5-14-6-7/h7-8H,3-6,11H2,1-2H3,(H,12,13)
    • InChI Key: JKLWBKWEUQSLQJ-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C(C)(C)C(C(=O)O)N

Computed Properties

  • Exact Mass: 217.11365002g/mol
  • Monoisotopic Mass: 217.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 88.6Ų

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Additional information on 2-amino-3-methyl-3-(thian-3-yl)butanoic acid

Recent Advances in the Study of 2-amino-3-methyl-3-(thian-3-yl)butanoic acid (CAS: 2228082-77-5)

2-amino-3-methyl-3-(thian-3-yl)butanoic acid (CAS: 2228082-77-5) is a non-proteinogenic amino acid derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, characterized by a thiane ring and a quaternary carbon center, presents a promising scaffold for the development of novel bioactive molecules. Recent studies have explored its synthesis, physicochemical properties, and biological activities, shedding light on its potential as a lead compound in drug discovery.

The synthesis of 2-amino-3-methyl-3-(thian-3-yl)butanoic acid has been optimized in recent years, with several research groups reporting efficient stereoselective routes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis approach using chiral auxiliaries, achieving high enantiomeric excess (ee > 98%) and good overall yield (72%). The synthetic accessibility of this compound has facilitated its evaluation in various biological assays, particularly in the context of neurological disorders and metabolic diseases.

Structural analysis of 2-amino-3-methyl-3-(thian-3-yl)butanoic acid reveals interesting conformational properties. X-ray crystallography studies indicate that the thiane ring adopts a chair conformation, while the amino acid moiety participates in an extensive hydrogen-bonding network. These structural characteristics contribute to the compound's stability and potential for molecular recognition, making it an attractive candidate for the design of enzyme inhibitors or receptor modulators.

In pharmacological investigations, 2-amino-3-methyl-3-(thian-3-yl)butanoic acid has shown promising activity as a modulator of glutamate receptors. A 2024 preclinical study reported its selective binding to metabotropic glutamate receptor subtype 5 (mGluR5) with an IC50 of 3.2 μM, suggesting potential applications in neurological disorders such as Parkinson's disease and Fragile X syndrome. Additionally, the compound demonstrated neuroprotective effects in cellular models of oxidative stress, reducing neuronal apoptosis by approximately 40% at 100 μM concentration.

The metabolic stability and pharmacokinetic profile of 2-amino-3-methyl-3-(thian-3-yl)butanoic acid have been evaluated in recent ADME studies. While the compound shows moderate plasma protein binding (65-70%), it exhibits good blood-brain barrier permeability in in vitro models (Papp = 8.7 × 10^-6 cm/s), supporting its potential as a CNS-active agent. However, its oral bioavailability remains limited (F = 15-20% in rodent models), prompting ongoing research into prodrug strategies and formulation optimization.

Current research directions for 2-amino-3-methyl-3-(thian-3-yl)butanoic acid include structural modifications to enhance potency and selectivity, as well as investigations into its potential as a building block for peptide mimetics. The compound's unique stereochemistry and rigid structure make it particularly valuable for constraining peptide conformations and improving metabolic stability. Several research groups are exploring its incorporation into cyclic peptides and peptidomimetics targeting protein-protein interactions.

In conclusion, 2-amino-3-methyl-3-(thian-3-yl)butanoic acid (CAS: 2228082-77-5) represents an emerging scaffold in medicinal chemistry with diverse potential applications. Recent advances in its synthesis, structural characterization, and biological evaluation have positioned this compound as a promising candidate for further drug discovery efforts. Ongoing research is expected to elucidate additional pharmacological properties and therapeutic opportunities for this structurally unique amino acid derivative.

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